2,4,6-Triphenyl-1-propylpyridin-1-ium; tetrafluoroborate
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Overview
Description
2,4,6-Triphenyl-1-propylpyridin-1-ium; tetrafluoroborate is a chemical compound known for its unique structure and properties It is a pyridinium salt with a tetrafluoroborate anion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Triphenyl-1-propylpyridin-1-ium; tetrafluoroborate typically involves the reaction of benzalacetophenone with acetophenone in the presence of fluoboric acid. The reaction is carried out in a solvent such as 1,2-dichloroethane at elevated temperatures (70-75°C) with continuous stirring. The mixture is then allowed to stand overnight, resulting in the formation of yellow crystalline product .
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes larger reactors and more efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,4,6-Triphenyl-1-propylpyridin-1-ium; tetrafluoroborate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: It can be reduced using common reducing agents.
Substitution: The compound can undergo substitution reactions where one or more of its substituents are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while reduction can produce various reduced forms of the compound.
Scientific Research Applications
2,4,6-Triphenyl-1-propylpyridin-1-ium; tetrafluoroborate has several scientific research applications:
Chemistry: It is used as a sensitizer in photochemical reactions, particularly in the photooxidation of catechol.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the preparation of various N-alkylpyridinium photosensitizers.
Mechanism of Action
The mechanism of action of 2,4,6-Triphenyl-1-propylpyridin-1-ium; tetrafluoroborate involves its interaction with molecular targets and pathways. As a sensitizer, it absorbs light and transfers energy to other molecules, initiating photochemical reactions. The exact molecular targets and pathways depend on the specific application and conditions.
Comparison with Similar Compounds
Similar Compounds
- 2,4,6-Triphenyl-1-propylpyridin-1-ium thiocyanate
- 2,4,6-Triphenyl-1-(2-phenylethyl)pyridin-1-ium; tetrafluoroborate
Uniqueness
2,4,6-Triphenyl-1-propylpyridin-1-ium; tetrafluoroborate is unique due to its specific structure and properties, which make it suitable for various applications in photochemistry and as a sensitizer. Its tetrafluoroborate anion also contributes to its stability and reactivity in different chemical environments.
Properties
Molecular Formula |
C26H24BF4N |
---|---|
Molecular Weight |
437.3 g/mol |
IUPAC Name |
2,4,6-triphenyl-1-propylpyridin-1-ium;tetrafluoroborate |
InChI |
InChI=1S/C26H24N.BF4/c1-2-18-27-25(22-14-8-4-9-15-22)19-24(21-12-6-3-7-13-21)20-26(27)23-16-10-5-11-17-23;2-1(3,4)5/h3-17,19-20H,2,18H2,1H3;/q+1;-1 |
InChI Key |
UMKCMUXNHHRTFU-UHFFFAOYSA-N |
Canonical SMILES |
[B-](F)(F)(F)F.CCC[N+]1=C(C=C(C=C1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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